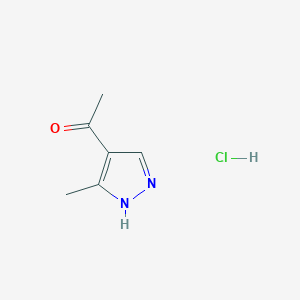
5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one
説明
5-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one, more commonly known as AMQ, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a unique structure, consisting of a five-membered ring with an amino group, a methyl group, and two hydroxyl groups. AMQ is a versatile compound, with a variety of applications in both biochemical and physiological research.
科学的研究の応用
AMQ has a variety of applications in scientific research. It has been used in the synthesis of a wide range of organic compounds, such as quinazolinones, benzoxazinones, and benzimidazoles. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and thiazoles. Additionally, AMQ has been used in the synthesis of drugs, such as antibiotics and anti-inflammatory agents.
作用機序
The mechanism of action of AMQ is not yet fully understood. However, research suggests that the compound may act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the production of prostaglandins, which are compounds involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX, AMQ may be able to reduce the production of prostaglandins, thus reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMQ are not yet fully understood. However, research suggests that the compound may have anti-inflammatory and analgesic effects. Additionally, AMQ has been shown to inhibit the growth of certain types of cancer cells, suggesting that it may have anti-cancer effects.
実験室実験の利点と制限
The main advantage of using AMQ in lab experiments is its versatility. The compound can be used in a wide range of synthetic reactions, making it a useful tool for organic synthesis. Additionally, its ability to inhibit the activity of COX makes it a useful tool for studying the role of prostaglandins in inflammation, pain, and fever.
However, there are some limitations to using AMQ in lab experiments. The compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is unstable in acidic and basic conditions, making it difficult to use in certain types of reactions.
将来の方向性
There are a number of potential future directions for research on AMQ. One potential area of research is the development of new synthesis methods for the compound. Additionally, further research could be done to better understand the mechanism of action of AMQ and its biochemical and physiological effects. Furthermore, research could be done to explore the potential therapeutic applications of AMQ, such as its use as an anti-inflammatory or anti-cancer drug. Finally, further research could be done to improve the solubility and stability of AMQ in various conditions, making it easier to use in lab experiments.
特性
IUPAC Name |
5-amino-1-methyl-3,4-dihydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-8-4-2-3-7(10)6(8)5-11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNHPBKQJQMOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2CNC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725608 | |
| Record name | 5-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one | |
CAS RN |
1042973-83-0 | |
| Record name | 5-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione](/img/structure/B3032019.png)






